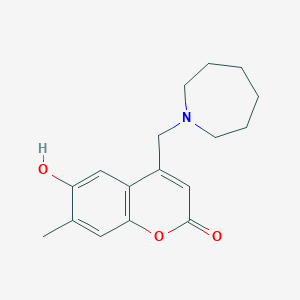
4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
科学的研究の応用
Synthesis and Structural Analysis
The compound 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one is related to the broader class of chromen-2-one derivatives, which have been extensively studied for their diverse chemical properties and potential applications. Research into similar compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has led to detailed structural analyses revealing their crystalline forms and intramolecular bonding characteristics. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Manolov, Ströbele, & Meyer, 2008).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, chromen-2-one derivatives serve as key intermediates for synthesizing more complex heterocyclic structures. For instance, the synthesis of furyl analogs of α-pyrono[2,3-f]isoflavones with azole substituents in the α-pyrone nucleus involves similar chromen-2-one derivatives. These synthetic pathways expand the repertoire of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes (Shokol et al., 2010).
Novel Synthesis Methods
Research on chromen-2-one derivatives often focuses on developing novel synthetic methods that offer efficient routes to complex molecules. For example, a study on the synthesis of substituted furo[3,2-c]chromen-4-ones via a four-component reaction demonstrates the utility of chromen-2-one derivatives in constructing biologically relevant structures under mild conditions. Such methodologies are instrumental in advancing synthetic organic chemistry and facilitating the production of compounds with potential biological and pharmaceutical applications (Zhou et al., 2013).
Chemical Sensing
Chromen-2-one derivatives have also been explored for their potential in chemical sensing applications. For instance, certain derivatives can act as selective colorimetric sensors for metal ions in aqueous solutions, demonstrating their utility in environmental monitoring and analytical chemistry. The development of such sensors is crucial for detecting and quantifying metal ions, which can be pollutants or important reagents in industrial processes (Jo et al., 2014).
Biological Activity
The exploration of the biological activities of chromen-2-one derivatives is a significant area of research. Studies have shown that these compounds can exhibit a range of biological activities, including antimicrobial and anticoagulant properties. Synthesizing new derivatives and evaluating their biological activities contribute to the discovery of new drugs and therapeutic agents. For example, research on novel isoxazoline chromene derivatives has demonstrated their potential in antibacterial and anticoagulant applications, highlighting the therapeutic potential of chromen-2-one derivatives (Zghab et al., 2017).
特性
IUPAC Name |
4-(azepan-1-ylmethyl)-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-8-16-14(10-15(12)19)13(9-17(20)21-16)11-18-6-4-2-3-5-7-18/h8-10,19H,2-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHSZSQQVFUASK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)
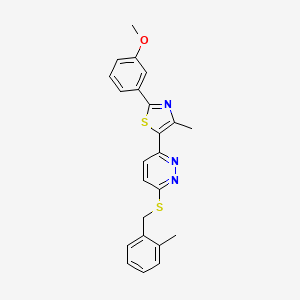

![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)
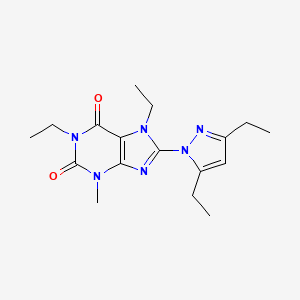
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)
![3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2411899.png)

![3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)
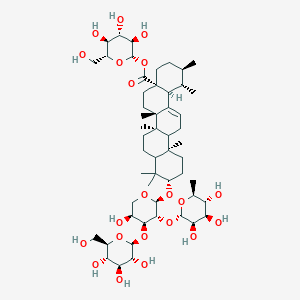
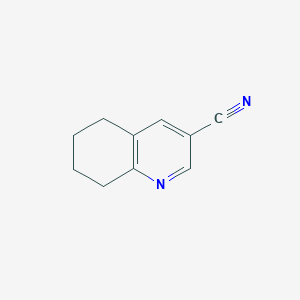
![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)
